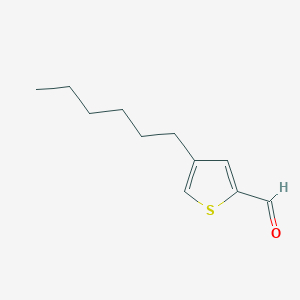
4-Hexylthiophene-2-carbaldehyde
Cat. No. B1442409
Key on ui cas rn:
222554-30-5
M. Wt: 196.31 g/mol
InChI Key: XZSDWKHOEIKBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673183B2
Procedure details


A mixture solution of 4-hexylthiophene-2-carbaldehyde (11.8 g, 60.0 mmol) and hydroxylamine hydrochloride salt (6.3 g, 90 mmol) in pyridine/ethanol (60 mL, 1/1 v/v) was stirred at 80° C. overnight. Then the solvent was removed and the residue was dissolved in chloroform (100 mL). The solution was washed with distilled water (2×50 mL) and dried over anhydrous magnesium sulphate. The solvent was removed and the viscous liquid residue was refluxed in acetic anhydride (30 mL) containing potassium acetate (0.2 g) for 3 h. Then the mixture was poured into distilled water (100 mL) and extracted with hexanes (3×50 mL). The combined organic phase was washed three times with water (50 mL), dried over anhydrous magnesium sulfate before the solvent was removed by rotary evaporation. The yellow liquid residue was purified by silica-gel column chromatography (EtOAc/hexane=7/93, v/v, Rf=0.4) to yield a clear light yellow liquid product. (9.8 g, 84.5% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.43 (d, 1H, J=1.4 Hz); 7.17 (d, 1H, J=1.4 Hz); 2.60 (t, 2H, J=8.0 Hz); 1.59 (m, 2H); 1.22-1.36 (m, 6H); 0.87 (m, 3H). 13C NMR (100 MHz, CDCl3): δ 144.04, 138.22, 127.41, 114.48, 109.28, 31.45, 30.18, 29.86, 28.67, 22.46, 13.96. HRMS EI calcd for C11H15S 193.0925, found 193.0915.


Name
pyridine ethanol
Quantity
60 mL
Type
solvent
Reaction Step One

[Compound]
Name
C11H15S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
84.5%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:8]=[C:9]([CH:12]=O)[S:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:15]O>N1C=CC=CC=1.C(O)C>[CH2:1]([C:7]1[CH:8]=[C:9]([C:12]#[N:15])[S:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C=1C=C(SC1)C=O
|
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
pyridine ethanol
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1.C(C)O
|
Step Two
[Compound]
|
Name
|
C11H15S
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in chloroform (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with distilled water (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the viscous liquid residue was refluxed in acetic anhydride (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing potassium acetate (0.2 g) for 3 h
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then the mixture was poured
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
into distilled water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexanes (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed three times with water (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate before the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow liquid residue was purified by silica-gel column chromatography (EtOAc/hexane=7/93, v/v, Rf=0.4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a clear light yellow liquid product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCC)C=1C=C(SC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
